molecular formula C11H12ClNO B1617705 2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole CAS No. 98191-99-2

2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole

Cat. No. B1617705
CAS RN: 98191-99-2
M. Wt: 209.67 g/mol
InChI Key: VOMZEVDJNHHMLC-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole, also known as CDDO, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential use in treating various diseases. CDDO is a member of the oleanane family of triterpenoids and has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

Spectroscopic Characterization and Theoretical Calculations

Studies on compounds similar to "2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole" have included detailed spectroscopic characterization, alongside theoretical calculations using DFT and TD-DFT to understand their molecular structure and properties. These investigations often explore the electronic, optical, and NLO (Non-Linear Optical) properties, which are crucial for applications in materials science and photonic devices (Nuha Wazzan et al., 2016).

Crystal Structure Analysis

Crystal structure analysis is a common theme in the research of chlorophenyl-containing compounds, providing valuable information on the intermolecular interactions, hydrogen bonding, and overall molecular conformation. Such data are essential for understanding the material's properties and guiding the synthesis of new compounds with desired characteristics (G. Sharma et al., 2019).

Corrosion Inhibition

Some chlorophenyl derivatives are studied for their corrosion inhibition properties, particularly for protecting metals like steel in acidic environments. The effectiveness of these compounds as corrosion inhibitors is assessed through a combination of experimental techniques and computational studies, including molecular dynamics simulations and DFT calculations (V. Saraswat & M. Yadav, 2020).

Antimicrobial and Anticancer Activity

The biological activities of chlorophenyl derivatives, including antimicrobial and anticancer potentials, are also a focus area. Through synthesis and characterization, new compounds are evaluated for their efficacy against various bacterial and fungal strains, as well as their ability to inhibit cancer cell growth (H. Hafez et al., 2016).

Luminescence Sensing

Lanthanide-based metal-organic frameworks (MOFs) incorporating chlorophenyl groups have been developed for sensing applications, demonstrating high sensitivity and selectivity towards benzaldehyde derivatives. These materials are promising for detecting volatile organic compounds (VOCs) in various environments (B. Shi et al., 2015).

properties

IUPAC Name

2-(2-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMZEVDJNHHMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348682
Record name oxazole, 2-(2-chlorophenyl)-4,5-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-4,5-dihydro-4,4-dimethyloxazole

CAS RN

98191-99-2
Record name oxazole, 2-(2-chlorophenyl)-4,5-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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